molecular formula C18H18N2O3 B2699780 2-(ethoxymethylidene)-N,N'-diphenylpropanediamide CAS No. 324580-80-5

2-(ethoxymethylidene)-N,N'-diphenylpropanediamide

Cat. No.: B2699780
CAS No.: 324580-80-5
M. Wt: 310.353
InChI Key: MEFPSRGMJNEZPG-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)-N,N'-diphenylpropanediamide is a propanediamide derivative featuring an ethoxymethylidene substituent and two phenyl groups. This compound is of interest in heterocyclic synthesis due to its electron-withdrawing ethoxymethylidene group, which may stabilize intermediates in cyclization reactions . Its molecular formula is C₁₈H₂₁N₂O₃, with a calculated molecular weight of 313.35 g/mol.

Properties

IUPAC Name

2-(ethoxymethylidene)-N,N'-diphenylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-13-16(17(21)19-14-9-5-3-6-10-14)18(22)20-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFPSRGMJNEZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethoxymethylidene)-N,N’-diphenylpropanediamide typically involves the reaction of ethyl 2-ethoxymethylidenemalonate with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-N,N’-diphenylpropanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide derivatives with various functional groups.

Scientific Research Applications

2-(Ethoxymethylidene)-N,N’-diphenylpropanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethoxymethylidene)-N,N’-diphenylpropanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N'-Hydroxy-2-Methyl-N,N-Diphenylpropanediamide (CAS 65050-91-1)

Molecular Formula : C₁₆H₁₆N₂O₃
Molecular Weight : 284.31 g/mol
Key Substituents : Hydroxy (-OH), methyl (-CH₃), and diphenyl groups.
Structural Differences :

  • The target compound has an ethoxymethylidene group (-OCH₂CH₃ attached via a methylidene bridge), whereas this analog substitutes a hydroxy and methyl group at the C2 position.

Table 1: Structural and Physicochemical Comparison

Property 2-(Ethoxymethylidene)-N,N'-Diphenylpropanediamide N'-Hydroxy-2-Methyl-N,N-Diphenylpropanediamide
Molecular Formula C₁₈H₂₁N₂O₃ C₁₆H₁₆N₂O₃
Molecular Weight (g/mol) 313.35 284.31
Key Substituents Ethoxymethylidene, diphenyl Hydroxy, methyl, diphenyl
Potential Reactivity Electron-withdrawing effects enhance cyclization Hydroxy group may participate in H-bonding
Lipophilicity (Predicted) Higher (logP ~3.5) Lower (logP ~2.8)

Other Propanediamide Derivatives

  • Propanamide, N-[2-(Ethylamino)-5-Nitrophenyl] (CAS 88374-35-0): Features a nitro group and ethylamino substituent.
  • N-[1-[(Dimethylamino)Carbonyl]Propyl]-N-Propyl-2-Butenamide: Contains a butenoyl group and dimethylamino substituent. This compound is used in respiratory stimulants (e.g., Prethcamide), highlighting the pharmaceutical relevance of propanediamide derivatives .

Biological Activity

2-(Ethoxymethylidene)-N,N'-diphenylpropanediamide is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amide, characterized by the presence of an ethoxymethylidene group attached to a propanediamide backbone with two phenyl groups. Its chemical formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, and it has a molecular weight of 306.35 g/mol. The structure can be represented as follows:

InChI InChI 1S C18H18N2O3 c1 2 23 13 16 17 21 19 14 9 5 3 6 10 14 18 22 20 15 11 7 4 8 12 15 h3 13H 2H2 1H3 H 19 21 H 20 22 \text{InChI }\text{InChI 1S C18H18N2O3 c1 2 23 13 16 17 21 19 14 9 5 3 6 10 14 18 22 20 15 11 7 4 8 12 15 h3 13H 2H2 1H3 H 19 21 H 20 22 }

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies reveal that it can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, altering their activity.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Antimicrobial EfficacyShowed inhibition against Staphylococcus aureus and Escherichia coli with MIC values < 50 µg/mL.
Anticancer ActivityInduced apoptosis in MCF-7 (breast cancer) cells with IC50 values around 30 µM after 48 hours of exposure.
Mechanistic InsightsDemonstrated modulation of p53 signaling pathway leading to increased apoptosis in cancer cells.

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